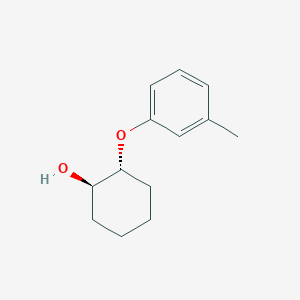![molecular formula C21H21N3O B13360458 N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-methoxyphenyl)-2-(methylamino)benzamide with iodoxybenzoic acid (IBX) and trifluoroacetic acid (TFA) in dimethoxyethane (DME) solvent . The reaction mixture is stirred at room temperature for 18 hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like IBX to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: IBX in DME solvent with TFA as a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound can also modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine derivatives: Known for their anticancer and anti-inflammatory activities.
1,5,6,7-tetrahydro-4H-indazol-4-ones: Investigated as SARS-CoV-2 main protease inhibitors.
2-Phenyl-2H-indazole derivatives: Studied for their antiprotozoal activity.
Uniqueness
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate inflammatory pathways makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-propan-2-ylbenzo[g]indazol-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)22-21-19-13-8-15-6-4-5-7-18(15)20(19)23-24(21)16-9-11-17(25-3)12-10-16/h4-14,22H,1-3H3 |
InChI Key |
HUMPHODLCPKEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=CC3=CC=CC=C3C2=NN1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
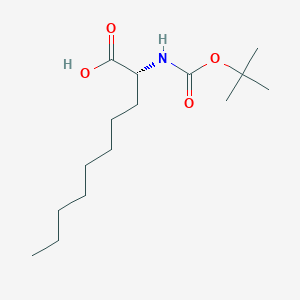
![N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13360401.png)
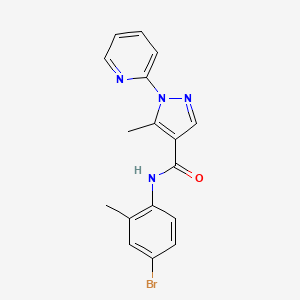
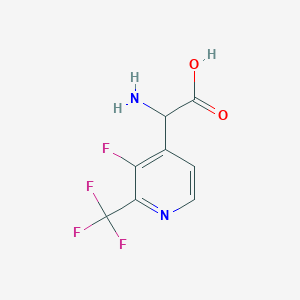
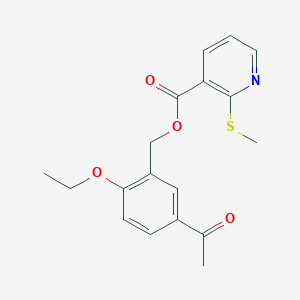
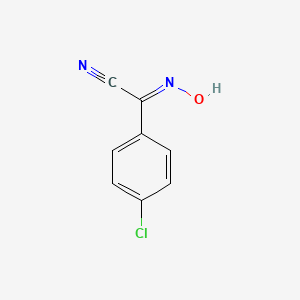
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)
